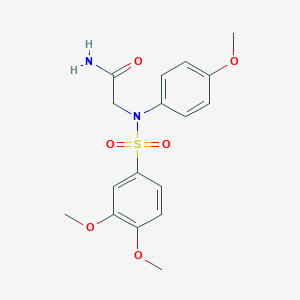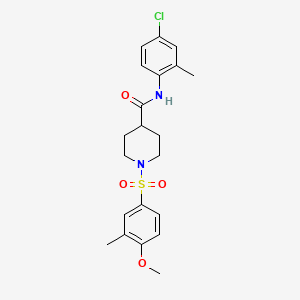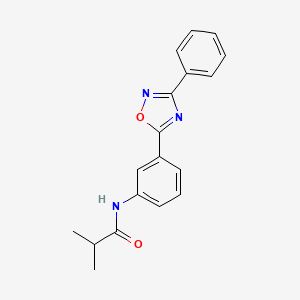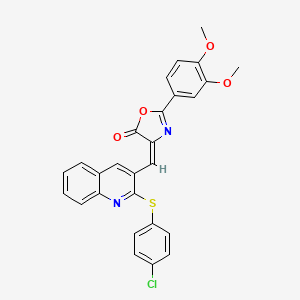
2,2-diphenyl-N'-(propan-2-ylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-diphenyl-N'-(propan-2-ylidene)acetohydrazide, commonly known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPH is a yellow crystalline powder that is soluble in organic solvents and is synthesized through a simple and cost-effective method.
Wissenschaftliche Forschungsanwendungen
DPPH has been extensively studied for its potential applications in various fields, including chemistry, biochemistry, pharmacology, and materials science. In chemistry, DPPH is used as a radical scavenger and antioxidant, and its reactivity towards free radicals has been studied extensively. In biochemistry, DPPH has been shown to have potential as an inhibitor of enzymes involved in various metabolic pathways. In pharmacology, DPPH has been studied for its potential as an anticancer agent, and its ability to induce apoptosis in cancer cells has been demonstrated. In materials science, DPPH has been used as a probe to study the properties of polymers and other materials.
Wirkmechanismus
The mechanism of action of DPPH is primarily through its ability to scavenge free radicals. DPPH reacts with free radicals, resulting in the formation of a stable non-radical compound. This reaction prevents the free radical from causing damage to cellular components, such as DNA, proteins, and lipids. The ability of DPPH to scavenge free radicals has been attributed to its unique molecular structure, which contains a stable nitroxide radical.
Biochemical and Physiological Effects
DPPH has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. DPPH has been demonstrated to scavenge free radicals and protect cells from oxidative damage. Additionally, DPPH has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduce inflammation in animal models. Furthermore, DPPH has been demonstrated to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
DPPH has several advantages for lab experiments, including its stability, ease of synthesis, and low cost. Additionally, DPPH can be used as a probe to study the properties of various materials, including polymers, nanoparticles, and proteins. However, DPPH has some limitations, including its solubility in organic solvents only, and its potential to react with other compounds in complex biological systems.
Zukünftige Richtungen
There are several future directions for DPPH research, including its potential applications in drug discovery, materials science, and environmental science. DPPH can be used as a model compound to study the reactivity of other nitroxide radicals, and its potential as a starting material for the synthesis of new compounds with improved properties can be explored. Additionally, DPPH can be used as a probe to study the properties of various materials, including polymers, nanoparticles, and proteins. Furthermore, DPPH can be used to study the antioxidant properties of various natural products, such as plant extracts, and their potential as a source of new drugs can be explored.
Conclusion
In conclusion, DPPH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPH is synthesized through a simple and cost-effective method and has been extensively studied for its potential applications in chemistry, biochemistry, pharmacology, and materials science. DPPH has several advantages for lab experiments, including its stability, ease of synthesis, and low cost. However, DPPH has some limitations, including its solubility in organic solvents only, and its potential to react with other compounds in complex biological systems. There are several future directions for DPPH research, including its potential applications in drug discovery, materials science, and environmental science.
Synthesemethoden
DPPH is synthesized through the reaction of 2,2-diphenylhydrazine with propan-2-one in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The synthesis method is simple, cost-effective, and yields high purity DPPH.
Eigenschaften
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-19-14-8-7-13-18(19)15-22-23-21(25)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,20,24H,(H,23,25)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCXXLSSHUCAE-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N/N=C\C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7700862.png)







